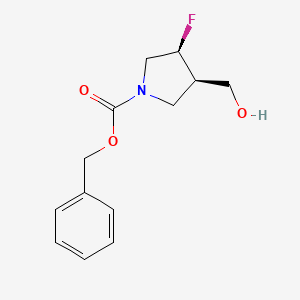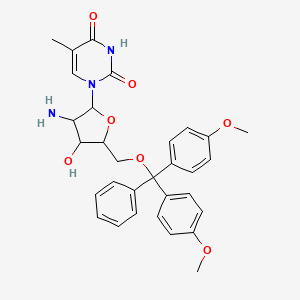
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is a derivative of quinazoline, a bicyclic compound that is widely studied for its potential biological and pharmacological activities. This compound is primarily used in research settings, particularly in the fields of proteomics and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions . This reaction is characterized by excellent yields and easy workup, making it a preferred method for the preparation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of automated synthesis and purification systems could enhance the efficiency and scalability of production.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Its derivatives are being explored for their antidiabetic and antitubercular activities.
Industry: The compound is used in the development of new materials and as a research tool in proteomics.
Mecanismo De Acción
The mechanism of action of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is essential for DNA synthesis and cell division . Additionally, it targets pantothenate kinase, an enzyme crucial for coenzyme A biosynthesis . These interactions disrupt essential biological pathways, leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol, known for its wide range of biological activities.
Tetrahydroquinazoline: A reduced form of quinazoline with similar biological properties.
α-Aminoamidines: Reagents used in the synthesis of quinazoline derivatives.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit key enzymes involved in critical biological pathways makes it a valuable compound for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
6-amino-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H11N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h4,6H,1-3,9H2,(H,10,11,12) |
Clave InChI |
XBLDEXYVLSLNKF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1N)C=NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)






